molecular formula C9H6ClF3O2 B14031204 Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate

Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate

Cat. No.: B14031204
M. Wt: 238.59 g/mol
InChI Key: WUCPHPFRNZSHDW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chloro, difluoromethyl, and fluorine substituent on the benzene ring, making it a fluorinated aromatic ester. Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-chloro-3-(difluoromethyl)-2-fluorobenzyl alcohol.

    Oxidation: Formation of 4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its fluorinated structure, which can enhance metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, as well as its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-(trifluoromethyl)-2-fluorobenzoate
  • Methyl 4-chloro-3-(difluoromethyl)-2-chlorobenzoate
  • Methyl 4-chloro-3-(difluoromethyl)-2-bromobenzoate

Uniqueness

Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The combination of chloro, difluoromethyl, and fluorine groups provides a distinct electronic environment that can be leveraged in various chemical transformations and applications.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate

InChI

InChI=1S/C9H6ClF3O2/c1-15-9(14)4-2-3-5(10)6(7(4)11)8(12)13/h2-3,8H,1H3

InChI Key

WUCPHPFRNZSHDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)C(F)F)F

Origin of Product

United States

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